molecular formula C15H22N2O B2473734 1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine CAS No. 2320142-63-8

1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine

Cat. No.: B2473734
CAS No.: 2320142-63-8
M. Wt: 246.354
InChI Key: HSZFXCXOHYWGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine is a useful research compound. Its molecular formula is C15H22N2O and its molecular weight is 246.354. The purity is usually 95%.
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Scientific Research Applications

  • HIV-1 Reverse Transcriptase Inhibition

    • Tricyclic pyridobenzoxazepinones, similar in structure to 1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine, have been found effective in inhibiting HIV-1 reverse transcriptase, a key enzyme in the life cycle of HIV. Substitution at specific positions in these compounds enhances their potency against HIV-1 RT (Klunder et al., 1992).
  • Synthesis of Benzofused Seven-Membered Heterocycles

    • Methods for synthesizing benzofused seven-membered heterocycles, which include compounds like this compound, have been developed. These methods are important for creating compounds with potential medicinal applications, including the synthesis of 1,4-benzo[e]diazepines and 1,4-benzo[e]oxazepines (Velasco-Rubio et al., 2021).
  • Exploring the Properties of Nitrogen- and Oxygen-Containing Heterocycles

    • Research has been conducted on the properties and structures of nitrogen- and oxygen-containing heterocycles, including pyrido[2,3-b]-1,4-benzoxazepines. This work contributes to understanding the chemical characteristics and potential applications of these compounds (Levkovskaya et al., 1985).
  • Development of H1 Antihistaminic Activity

    • Studies have explored novel benzo- and pyrido-1,4-oxazepinones and -thiones, which show potential as H1 antihistamines. These compounds, structurally related to this compound, have been synthesized and evaluated for their antihistaminic activity (Cale et al., 1989).
  • Innovative Synthesis of Heterocycles

    • An efficient method for creating innovative [2,1-c]-1,4-oxazepine and [1,4]-quinoxaline systems has been developed. This approach is significant for building novel heterocyclic ring systems with medicinal interest, including derivatives of this compound (Lee et al., 2015).

Properties

IUPAC Name

1-benzyl-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-4-13(5-3-1)11-17-8-9-18-12-14-10-16-7-6-15(14)17/h1-5,14-16H,6-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZFXCXOHYWGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1N(CCOC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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